molecular formula C17H13F4N3O4S B605002 5-Azabicalutamide CAS No. 1845688-96-1

5-Azabicalutamide

Numéro de catalogue: B605002
Numéro CAS: 1845688-96-1
Poids moléculaire: 431.36
Clé InChI: JWQMHMGGGRQTSY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Azabicalutamide is a hypothetical or emerging compound within the class of nonsteroidal antiandrogens (NSAAs), designed to inhibit the androgen receptor (AR) in conditions such as prostate cancer. Such modifications aim to enhance AR binding affinity, metabolic stability, or reduce off-target effects compared to earlier NSAAs like bicalutamide, enzalutamide, and apalutamide . This article compares this compound with these clinically established analogs, focusing on structural, functional, and pharmacological distinctions.

Propriétés

Numéro CAS

1845688-96-1

Formule moléculaire

C17H13F4N3O4S

Poids moléculaire

431.36

Nom IUPAC

N-[6-Cyano-5-(trifluoromethyl)pyridin-3-yl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide

InChI

InChI=1S/C17H13F4N3O4S/c1-16(26,9-29(27,28)12-4-2-10(18)3-5-12)15(25)24-11-6-13(17(19,20)21)14(7-22)23-8-11/h2-6,8,26H,9H2,1H3,(H,24,25)

Clé InChI

JWQMHMGGGRQTSY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC(C(F)(F)F)=C(C#N)N=C1)C(C)(O)CS(=O)(C2=CC=C(F)C=C2)=O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

5-Azabicalutamide;  5Azabicalutamide;  5 Azabicalutamide;  5N-Bicalutamide;  5NBicalutamide;  5N Bicalutamide

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Core Scaffold and Modifications

  • Bicalutamide : The prototypical NSAA features a sulfonyl linkage and a chiral benzamide moiety. Its mechanism involves competitive AR antagonism but lacks efficacy against AR mutations or overexpression .
  • Enzalutamide: Introduced a bulkier trifluoromethyl group and cyano substituent on the pyridine ring, improving AR binding and resistance profiles. Its metabolite, N-desmethyl enzalutamide, contributes ~50% of total activity due to structural and pharmacodynamic similarity .
  • Apalutamide : Incorporates a spirocyclic thiohydantoin ring and fluorinated benzamide, enhancing AR antagonism and nuclear translocation inhibition. The 5,7-diazaspiro[3.4]octane core differentiates it from enzalutamide .

Table 1: Structural Features of 5-Azabicalutamide and Analogs

Compound Core Structure Key Modifications
Bicalutamide Sulfonyl benzamide Chiral center, no halogenation
Enzalutamide Trifluoromethyl pyridine Bulky substituents, metabolite activity
Apalutamide Spirocyclic thiohydantoin Fluorinated benzamide, improved stability
This compound* Aza-substituted benzamide Nitrogen incorporation (theoretical)

Note: this compound's structure is inferred based on naming conventions and class trends .

Pharmacodynamic and Pharmacokinetic Profiles

Efficacy and Resistance

  • Enzalutamide : Demonstrates potent AR antagonism and inhibition of DNA binding and coactivator recruitment. However, resistance emerges via AR splice variants (e.g., AR-V7) .
  • Apalutamide : Shows superior nuclear localization inhibition compared to enzalutamide, delaying resistance in metastatic castration-resistant prostate cancer (mCRPC) .
  • This compound : Theoretical models suggest the aza substitution may enhance binding to AR ligand-binding domains (LBDs) or disrupt interactions with mutant receptors, though experimental data are lacking.

Metabolism and Half-Life

  • Enzalutamide : Metabolized by CYP3A4/2C8 to N-desmethyl enzalutamide, with a half-life of ~5.8 days. Combined exposure of parent and metabolite drives efficacy and toxicity .
  • Apalutamide : Shorter half-life (~3 days) but reduced CYP3A4 induction risk compared to enzalutamide, minimizing drug-drug interactions .

Table 2: Pharmacokinetic Parameters

Compound Half-Life (Days) Key Metabolites CYP450 Involvement
Enzalutamide 5.8 N-desmethyl enzalutamide CYP3A4, 2C8
Apalutamide 3.0 None (minimal metabolism) CYP2C8, 3A4
This compound* N/A Theoretical aza metabolites Hypothetical

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Azabicalutamide
Reactant of Route 2
5-Azabicalutamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.